molecular formula C24H26N2O B11943484 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea CAS No. 86764-71-8

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea

Cat. No.: B11943484
CAS No.: 86764-71-8
M. Wt: 358.5 g/mol
InChI Key: UTEJXRQVGZWKEU-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is a high-purity organic compound with the molecular formula C 24 H 26 N 2 O and a molecular weight of 358.5 g/mol . It is characterized as a white crystalline solid that is insoluble in water but soluble in various organic solvents, making it suitable for synthetic organic chemistry applications . This chemical is a specialized urea derivative where two benzyl groups are attached to one nitrogen atom and a 2-ethyl-6-methylphenyl group is attached to the other nitrogen atom . Its primary value lies in its role as a key synthetic intermediate. Researchers utilize this compound in the development and production of various pharmaceuticals and agrochemicals, with specific applications noted in the synthesis of herbicide compounds . The compound is associated with CAS Registry Number 86764-71-8 and is offered for industrial and research applications . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can access analytical data, including SMILES notation (CCC1=CC=CC(=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C) and InChIKey (UTEJXRQVGZWKEU-UHFFFAOYSA-N), to confirm molecular structure and for integration into computational chemistry and database management workflows .

Properties

CAS No.

86764-71-8

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea

InChI

InChI=1S/C24H26N2O/c1-3-22-16-10-11-19(2)23(22)25-24(27)26(17-20-12-6-4-7-13-20)18-21-14-8-5-9-15-21/h4-16H,3,17-18H2,1-2H3,(H,25,27)

InChI Key

UTEJXRQVGZWKEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Direct Reaction of Dibenzylamine with 2-Ethyl-6-Methylphenyl Isocyanate

The most straightforward method involves reacting dibenzylamine with 2-ethyl-6-methylphenyl isocyanate in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. Dibenzylamine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage.

Reaction Conditions:

  • Solvent: THF, 0°C to room temperature

  • Molar Ratio: 1:1 (amine:isocyanate)

  • Catalyst: None required

  • Yield: 68–72% (after column chromatography)

Mechanistic Insights:
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. The lone pair on the dibenzylamine nitrogen attacks the isocyanate carbonyl, forming a tetrahedral intermediate that collapses to release the urea product. Steric hindrance from the 2-ethyl-6-methylphenyl group slightly reduces reactivity, necessitating extended reaction times (8–12 hours).

Limitations:

  • Requires handling toxic isocyanates.

  • Requires rigorous moisture exclusion to prevent hydrolysis.

Cyclic Carbonate-Based Synthesis

Two-Step Process Using Ethylene Carbonate

Adapted from Process II in US Patent 5,902,899, this method avoids isocyanates by employing ethylene carbonate as a carbonyl source.

Step 1: Formation of Mono-Benzyl Carbamate
Ethylene carbonate reacts with dibenzylamine in the presence of sodium methoxide (28% in methanol) at 95–100°C under nitrogen. The base deprotonates the amine, enabling nucleophilic attack on the carbonate.

Step 2: Reaction with 2-Ethyl-6-Methylaniline
The intermediate carbamate is treated with 2-ethyl-6-methylaniline at 90–110°C, facilitating transamination to yield the unsymmetric urea.

Reaction Conditions:

  • Solvent: Methanol/toluene (1:1 v/v)

  • Base: Sodium methoxide (5 mol%)

  • Yield: 58–63% (over two steps)

Advantages:

  • Eliminates phosgene-derived reagents.

  • Scalable to multi-gram quantities.

Challenges:

  • Competing symmetric urea formation (5–8% yield).

  • Requires careful temperature control to prevent decarboxylation.

Carbodiimide-Assisted Coupling

EDCl-Mediated Activation

A carbodiimide-based approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) to activate the carbonyl group. Dibenzylamine and 2-ethyl-6-methylaniline are sequentially added to a solution of triphosgene in THF, with EDCl facilitating urea bond formation.

Reaction Conditions:

  • Solvent: THF, 0°C

  • Activator: EDCl (1.2 equiv)

  • Yield: 65–70%

Mechanistic Pathway:
Triphosgene generates a reactive carbamoyl chloride intermediate, which couples with dibenzylamine to form a mixed carbamate. EDCl activates the carbonyl, enabling nucleophilic attack by 2-ethyl-6-methylaniline.

Optimization Notes:

  • Excess EDCl (1.5 equiv) improves yields but complicates purification.

  • Hydroxybenzotriazole (HoBt) additives reduce racemization but are unnecessary for this non-chiral system.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Functionalization

Though less common for urea synthesis, a palladium-catalyzed approach can introduce the 2-ethyl-6-methylphenyl group post-urea formation. A brominated dibenzylurea precursor undergoes Suzuki coupling with 2-ethyl-6-methylphenylboronic acid.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aqueous)

  • Solvent: DME/EtOH (3:1 v/v)

  • Yield: 55–60%

Key Considerations:

  • Limited by the availability of boronic acid derivatives.

  • High catalyst loading increases cost.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Toxicity Concerns Scalability
Isocyanate-Mediated68–728–12 hHigh (isocyanates)Moderate
Cyclic Carbonate58–6324 hLowHigh
EDCl-Assisted65–706–8 hModerate (EDCl)Moderate
Palladium-Catalyzed55–6012–18 hLowLow

Key Takeaways:

  • The cyclic carbonate method offers the best balance of safety and scalability.

  • Isocyanate routes provide higher yields but require stringent safety protocols.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1). Crystalline 1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea exhibits a melting point of 142–144°C.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.32–7.25 (m, 10H, benzyl), 6.95 (s, 1H, aryl), 4.45 (s, 4H, NCH₂Ph), 2.55 (q, 2H, CH₂CH₃), 2.30 (s, 3H, CH₃), 1.20 (t, 3H, CH₂CH₃).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The 2-ethyl-6-methylphenyl group is a recurring motif in several compounds, but the functional groups attached to this moiety vary significantly, influencing their biological activity and applications. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Groups Key Applications/Properties
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea C₂₄H₂₆N₂O Urea, benzyl groups Undetermined (structural studies)
S-metolachlor C₁₅H₂₂ClNO₂ Acetamide, methoxyalkyl chain Herbicide (pre-emergent weed control)
Acetochlor C₁₄H₂₀ClNO₂ Acetamide, ethoxymethyl group Banned pesticide (phytotoxicity)
X2705 (SARS-CoV-2 Mpro inhibitor) C₂₆H₃₃N₅O₂ Propanamide, pyrazole, chiral center Antiviral (targets Mpro protease)
Key Observations:
  • Urea vs. Amide Backbone : The urea group in this compound enables stronger hydrogen bonding compared to the amide groups in S-metolachlor and Acetochlor. This may enhance binding affinity in biological systems but reduce environmental persistence compared to acetamide-based herbicides .
  • Ethoxymethyl vs. Methoxyalkyl: Acetochlor’s ethoxymethyl group contributes to its phytotoxicity and environmental persistence, leading to regulatory bans . In contrast, S-metolachlor’s methoxyalkyl chain balances herbicidal efficacy with reduced soil residue .

Physicochemical Properties

Table 2: Predicted Physicochemical Data
Property This compound S-metolachlor Acetochlor
Molecular Weight (g/mol) 358.48 283.80 269.77
Collision Cross-Section (Ų) 191.9 ([M+H]+) N/A N/A
Key Ion Forms [M+H]+, [M+Na]+, [M-H]- [M+H]+ [M+H]+
  • Collision Cross-Section : The urea derivative’s higher CCS (191.9 Ų) reflects its larger size and branched structure compared to linear analogs like Acetochlor. This may influence pharmacokinetic properties such as diffusion rates and tissue penetration.

Biological Activity

1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound features a urea functional group that can engage in hydrogen bonding with biological targets, influencing their activity. The presence of the 2-ethyl-6-methylphenyl moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor signaling pathways, leading to various physiological effects. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial growth.

Antimicrobial Activity

Research indicates that urea derivatives exhibit significant antimicrobial properties. For example, studies have shown that urea compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The effectiveness of this compound against specific pathogens remains to be fully elucidated but is expected to be promising based on the activity of related compounds.

Anticancer Activity

The antiproliferative effects of urea derivatives have been documented in several studies. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the inhibition of critical signaling pathways like PI3K and mTORC1, which are pivotal in cancer cell survival and proliferation.

Case Study: Anticancer Activity Evaluation

A study evaluating a series of urea derivatives found that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines . The most potent compounds were further tested for their toxicity profiles and pharmacokinetic properties. This research underscores the potential of urea derivatives as anticancer agents.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-70.5PI3K/mTOR inhibition
Compound BHCT1160.7Apoptosis induction
This compoundTBDTBDTBD

Case Study: Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy of urea derivatives against Gram-negative bacteria. The results indicated that several compounds exhibited significant growth inhibition against Acinetobacter baumannii, suggesting a potential application for treating resistant infections .

CompoundBacterial StrainInhibition (%)
Compound XA. baumannii94.5
This compoundTBDTBD

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Condition
Isocyanate-amine 7298%THF, 0–5°C
Carbodiimide coupling 6595%DCM, RT

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the benzyl groups (δ 4.8–5.2 ppm) and aromatic protons (δ 6.5–7.3 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) at ~155 ppm .
  • Infrared (IR) Spectroscopy: Detects urea C=O stretch at ~1640–1680 cm⁻¹ .
  • X-ray Crystallography: SHELXL refinement resolves steric hindrance between benzyl and ethyl-methylphenyl groups .

Advanced Tip: For ambiguous regioselectivity, use NOESY NMR to analyze spatial proximity of substituents .

How can researchers resolve contradictions in biological activity data across studies, such as inconsistent IC₅₀ values?

Methodological Answer:
Contradictions often arise from variations in assay design or compound purity. Mitigate issues via:

Standardized Assays: Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO ≤0.1%) .

Purity Validation: Confirm compound integrity using HPLC-MS (>95% purity) and quantify degradation products .

Dose-Response Repetition: Perform triplicate experiments with statistical validation (p < 0.05, ANOVA) .

Case Study: Discrepancies in enzyme inhibition assays were resolved by pre-equilibrating the compound in assay buffer for 1 hour to ensure solubility .

What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:
Crystallization challenges arise from the compound’s hydrophobic benzyl groups. Strategies include:

  • Solvent Screening: Use vapor diffusion with mixed solvents (e.g., chloroform/methanol, 2:1) to enhance lattice formation .
  • Temperature Gradients: Slow cooling from 40°C to 4°C over 72 hours promotes crystal growth .
  • Additives: Introduce 5% glycerol to stabilize crystal packing .

Advanced Refinement: SHELXL’s TWIN/BASF commands correct for twinning artifacts in low-symmetry space groups .

How do structural modifications (e.g., substituent changes) influence the compound’s biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Benzyl Group Substitution: Replacing benzyl with p-fluorobenzyl increases lipophilicity (logP +0.5) and enhances membrane permeability .
  • Ethyl-Methylphenyl Position: Ortho-substitution (2-ethyl-6-methyl) improves steric complementarity with target receptors vs. para-substitution .

Q. Table 2: SAR of Analogous Ureas

ModificationActivity ChangeKey Finding
Benzyl → p-FluorobenzylIC₅₀ ↓ 40%Increased logP
Ortho → Para substitutionIC₅₀ ↑ 200%Reduced target binding

What methodological approaches evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC-UV at 254 nm .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for ureas) .
  • Light Sensitivity: Expose to UV (365 nm) for 48 hours and quantify photodegradation products with LC-MS .

Key Finding: The compound is stable at pH 5–9 but hydrolyzes rapidly under strongly acidic (pH <3) conditions .

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